molecular formula C4H8FNO3 B13501535 2-Amino-4-fluoro-3-hydroxybutanoic acid

2-Amino-4-fluoro-3-hydroxybutanoic acid

Cat. No.: B13501535
M. Wt: 137.11 g/mol
InChI Key: GTFWIYJIEXNAOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-fluoro-3-hydroxybutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a hydroxyl group, and a fluorine atom attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-fluoro-3-hydroxybutanoic acid can be achieved through several synthetic routes. One common method involves the fluorination of 2-amino-3-hydroxybutanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen, and at low temperatures to prevent side reactions.

Another approach involves the use of fluorinated precursors in a multi-step synthesis. For example, starting with 4-fluorobutanal, the compound can be synthesized through a series of reactions including amination, hydroxylation, and carboxylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to isolate the desired product from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-fluoro-3-hydroxybutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-amino-4-fluorobutanoic acid.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Amino-4-fluorobutanoic acid.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-fluoro-3-hydroxybutanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-4-fluoro-3-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to target proteins, potentially enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-hydroxybutanoic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.

    4-Fluorobutanoic acid: Lacks the amino and hydroxyl groups, leading to distinct reactivity and applications.

    2-Amino-4-fluorobutanoic acid:

Uniqueness

2-Amino-4-fluoro-3-hydroxybutanoic acid is unique due to the presence of both the fluorine atom and the hydroxyl group, which confer distinct chemical properties and potential applications. The combination of these functional groups can enhance the compound’s reactivity and binding interactions, making it valuable for various scientific and industrial purposes.

Properties

IUPAC Name

2-amino-4-fluoro-3-hydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO3/c5-1-2(7)3(6)4(8)9/h2-3,7H,1,6H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFWIYJIEXNAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)O)N)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.